1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene

Catalog No.
S14020767
CAS No.
M.F
C12H17BrO3
M. Wt
289.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenz...

Product Name

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-methoxybenzene

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-3-5-11(15-2)6-4-10/h3-6,12H,7-9H2,1-2H3

InChI Key

FQYDRWKPBGSADQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=C(C=C1)OC

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a bromine atom and methoxy groups. The molecular formula for this compound is C12H17BrO3C_{12}H_{17}BrO_3, and it has a molecular weight of approximately 289.16 g/mol. This compound features a brominated ethyl group attached to a 4-methoxybenzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, cyanides, or amines, leading to the formation of new compounds.
  • Oxidation Reactions: The methoxy group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction to remove the bromine atom, resulting in the corresponding hydrocarbon derivative.

Research indicates that 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene may exhibit potential biological activities. It has been studied for its possible anti-inflammatory and anticancer properties, with mechanisms likely involving interactions with specific molecular targets such as enzymes and receptors. The presence of halogen and methoxy substituents may enhance its biological efficacy by modulating interactions within biological systems .

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene typically involves:

  • Bromination: The initial step involves the bromination of 1-(2-methoxyethoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
  • Reaction Conditions: Controlled conditions are maintained to ensure selective bromination at the desired position on the aromatic ring.

Industrial production may utilize continuous flow processes to improve efficiency and yield, allowing for precise control over reaction parameters.

This compound has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
  • Biology: Investigated for its potential bioactive properties in drug discovery.
  • Medicine: Explored for therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
  • Industry: Used in producing specialty chemicals and materials with unique properties .

The interaction studies of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene focus on its binding affinity to various biological targets. Its mechanism of action likely involves electrophilic substitution reactions facilitated by the bromine atom, while the methoxy and ethoxy groups may engage in hydrogen bonding interactions. These interactions can modulate enzyme activity and influence cellular pathways, contributing to its observed biological effects .

Several compounds share structural similarities with 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene. Here are some notable examples:

Compound NameUnique Features
4-Bromo-1-methoxybenzeneLacks additional ethyl groups; simpler structure with potentially different reactivity.
2-Bromo-4-methoxybenzeneDifferent substitution pattern leading to variations in chemical behavior.
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzeneContains additional brominated alkyl chain, affecting hydrophobicity and reactivity .
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzeneFeatures a dimethyl ethyl group instead of methoxy ethyl; alters chemical properties.

Uniqueness

The uniqueness of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methoxybenzene lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various substitution reactions while maintaining stability makes it a versatile compound for synthetic applications and research in medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

288.03611 g/mol

Monoisotopic Mass

288.03611 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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